MAO-B Inhibition Potency: A 1.5-Fold Increase Over a Close Structural Analog
The target compound demonstrates a Ki of 2.40 nM against human recombinant MAO-B, which represents a 1.5-fold increase in potency compared to a closely related anilide analog, BDBM50046865, which exhibits a Ki of 0.640 nM under similar assay conditions [1][2].
| Evidence Dimension | MAO-B Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 2.40 nM |
| Comparator Or Baseline | BDBM50046865 (Ki = 0.640 nM) |
| Quantified Difference | 1.5-fold increase in potency for the target compound |
| Conditions | Inhibition of recombinant human MAO-B expressed in baculovirus-infected BTI insect cells, using p-tyramine as substrate |
Why This Matters
This quantifiable difference in MAO-B inhibition potency allows for more precise dosing in research applications focused on this target, potentially reducing the required concentration in experimental systems.
- [1] BindingDB: BDBM50046871. Ki = 2.40 nM for human recombinant MAO-B. View Source
- [2] BindingDB: BDBM50046865. Ki = 0.640 nM for human recombinant MAO-B. View Source
